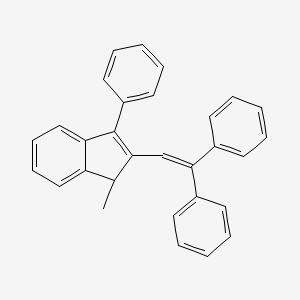
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester is an organic compound with the molecular formula C14H15Cl2NO6 and a molecular weight of 364.178 . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of three carboxylic acid groups and two chlorine atoms attached to the pyridine ring .
Analyse Des Réactions Chimiques
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biomolecules, influencing their function .
Comparaison Avec Des Composés Similaires
2,3,6-Pyridinetricarboxylic acid, 4,5-dichloro-, triethyl ester can be compared with other pyridinetricarboxylic acid derivatives, such as:
- 2,3,4-Pyridinetricarboxylic acid
- 2,3,5-Pyridinetricarboxylic acid
- Berberonic acid (2,4,5-Pyridinetricarboxylic acid)
- Collidinic acid (2,4,6-Pyridinetricarboxylic acid)
- 3,4,5-Pyridinetricarboxylic acid
The uniqueness of this compound lies in the specific arrangement of its functional groups, which can lead to distinct chemical and biological properties compared to its isomers .
Propriétés
Numéro CAS |
674283-37-5 |
|---|---|
Formule moléculaire |
C14H15Cl2NO6 |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
triethyl 4,5-dichloropyridine-2,3,6-tricarboxylate |
InChI |
InChI=1S/C14H15Cl2NO6/c1-4-21-12(18)7-8(15)9(16)11(14(20)23-6-3)17-10(7)13(19)22-5-2/h4-6H2,1-3H3 |
Clé InChI |
KVQAPFSCWANPCH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(N=C1C(=O)OCC)C(=O)OCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


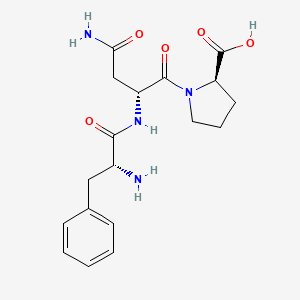
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
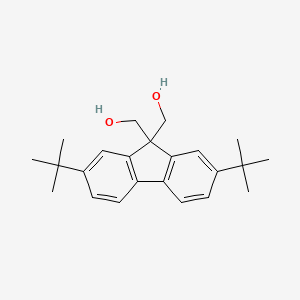
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)
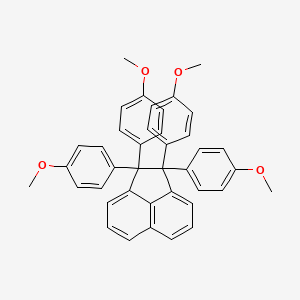
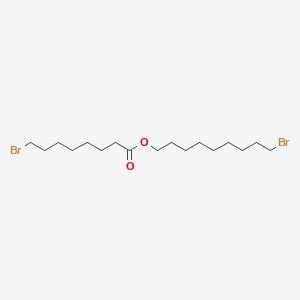
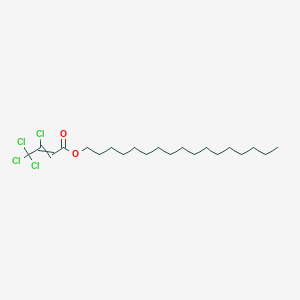
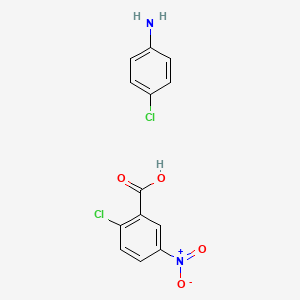
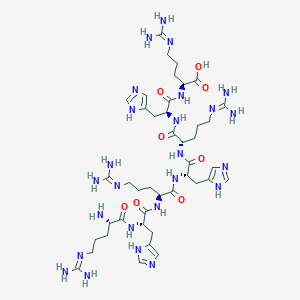
![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)
![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)
